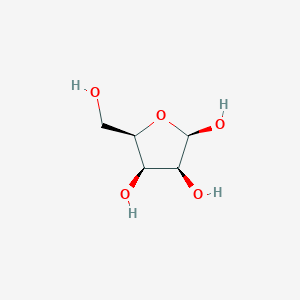

beta-D-Lyxofuranose

Descripción

Structure

3D Structure

Propiedades

Número CAS |

7687-39-0 |

|---|---|

Fórmula molecular |

C5H10O5 |

Peso molecular |

150.13 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5-/m1/s1 |

Clave InChI |

HMFHBZSHGGEWLO-MGCNEYSASA-N |

SMILES |

C(C1C(C(C(O1)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O)O |

SMILES canónico |

C(C1C(C(C(O1)O)O)O)O |

Apariencia |

Solid powder |

Otros números CAS |

7687-39-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

beta-D-Lyxofuranose |

Origen del producto |

United States |

Foundational & Exploratory

3D Conformational Analysis of β-D-Lyxofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the three-dimensional conformational analysis of β-D-lyxofuranose. Due to the scarcity of specific experimental data for β-D-lyxofuranose, this guide synthesizes established principles of furanose ring analysis and leverages detailed computational studies on its close analogue, methyl α-D-lyxofuranoside, to present a comprehensive overview of the expected conformational behavior and the methodologies for its investigation.

Introduction to Furanose Conformation

Unlike the more rigid six-membered pyranose rings that predominantly adopt stable chair conformations, five-membered furanose rings, such as that of β-D-lyxofuranose, are significantly more flexible.[1] This flexibility is not random; it is best described by the concept of pseudorotation, a continuous cycle of out-of-plane atomic displacements that relieve torsional strain. The entire pseudorotational itinerary can be described by two key parameters: the puckering amplitude (ν_max) and the phase angle of pseudorotation (P).

The conformational landscape of a furanose ring is often simplified into a two-state model, representing an equilibrium between two major conformational families: North (N-type) and South (S-type) conformers, which are separated by relatively low energy barriers.[2] These families correspond to distinct regions on the pseudorotational wheel. The precise equilibrium between these conformers is crucial as it dictates the overall 3D shape of the molecule, influencing its biological activity and interactions with enzymes and receptors. For D-lyxose, computational studies have suggested that a furanose form may be energetically competitive with the more common pyranose form, highlighting the importance of understanding its specific conformational preferences.[3]

Methodologies for Conformational Analysis

The 3D structure of β-D-lyxofuranose in solution is typically elucidated through a combination of experimental Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical computational modeling.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is the primary experimental technique for determining the solution conformation of carbohydrates. The key lies in measuring the vicinal proton-proton coupling constants (³J_HH), which are highly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation.[4]

Detailed Experimental Protocol:

-

Sample Preparation:

-

Dissolve a purified sample of β-D-lyxofuranose (typically 5-10 mg) in a deuterated solvent, most commonly deuterium oxide (D₂O, 99.9%).[2]

-

Lyophilize the sample two to three times from D₂O to ensure complete exchange of hydroxyl protons with deuterium, which simplifies the ¹H NMR spectrum by removing the -OH signals and their couplings.

-

Re-dissolve the final sample in 0.5 mL of D₂O and transfer to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (500 MHz or higher is recommended for better signal dispersion).[5]

-

1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to observe the overall signal distribution and identify the anomeric proton signal.

-

2D Correlation Spectroscopy (COSY): Perform a COSY experiment to establish the connectivity of protons within the furanose ring, identifying which protons are coupled to each other.

-

2D Total Correlation Spectroscopy (TOCSY): A TOCSY experiment is used to identify all protons belonging to a single spin system (i.e., the entire monosaccharide ring). This is crucial for assigning all proton resonances, starting from an unambiguously identified proton like the anomeric (H1).[6]

-

2D Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton with its directly attached carbon, enabling the assignment of the ¹³C spectrum.[6]

-

-

Data Analysis and Coupling Constant Extraction:

-

Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).

-

Assign all ¹H and ¹³C resonances based on the correlations observed in the 2D spectra.[5]

-

Extract the values of the vicinal coupling constants (³J_H1,H2, ³J_H2,H3, and ³J_H3,H4) from the high-resolution 1D ¹H spectrum or from slices of the 2D COSY spectrum. These values are the primary experimental observables for conformational analysis.

-

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to explore the potential energy surface of the furanose ring, identify stable conformers, and predict their relative energies and geometries.[7]

Detailed Computational Protocol:

-

Model Building:

-

Construct the initial 3D structure of β-D-lyxofuranose using molecular modeling software (e.g., Avogadro, GaussView).

-

Generate a series of starting geometries corresponding to the principal envelope (E) and twist (T) conformations around the pseudorotational wheel.

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimizations for each starting structure using a quantum chemistry software package like Gaussian or ORCA.

-

A recommended level of theory for carbohydrates is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVDZ.[7][8]

-

Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the aqueous environment, as solvation can significantly influence conformational equilibria.[7]

-

-

Conformational Analysis:

-

For each optimized structure, verify that it is a true energy minimum by performing a frequency calculation (no imaginary frequencies).

-

Calculate the relative energies (including zero-point vibrational energy corrections) of all stable conformers to identify the global minimum and the energy barriers between them.

-

Determine the puckering parameters (P and ν_max) for each conformer from the optimized Cartesian coordinates to precisely define its position on the pseudorotational wheel.

-

Theoretically predict ³J_HH coupling constants for the low-energy conformers and compare them with the experimental NMR data to validate the computational model.

-

Quantitative Conformational Data

Table 1: Calculated Relative Energies and Puckering Parameters for a D-Lyxofuranoside Analogue (Data derived from a B3LYP/aug-cc-pVDZ level study of methyl α-D-lyxofuranoside)[8]

| Conformer Family | Conformer Type | Pseudorotation Phase Angle (P) | Puckering Amplitude (ν_max) | Relative Energy (kcal/mol) |

| North (N) | ³E | 11.2° | 37.5° | 2.1 |

| E₄ | 168.1° | 38.0° | 3.5 | |

| South (S) | E₂ | 21.5° | 37.8° | 0.0 (Global Minimum) |

| ¹E | 349.2° | 38.2° | 0.8 |

Disclaimer: This table presents data for methyl α-D-lyxofuranoside as an illustrative example. The exact values for β-D-lyxofuranose may differ.

Table 2: Typical Experimental ³J_HH Coupling Constants for Pentofuranoses and Their Conformational Implications

| Coupling Constant | Typical Value for N-type (Hz) | Typical Value for S-type (Hz) | Dihedral Angle Implication |

| ³J_H1,H2 | 1.0 - 4.0 | 5.0 - 8.0 | Reflects C1-C2 torsion |

| ³J_H2,H3 | 4.0 - 7.0 | 0.0 - 3.0 | Reflects C2-C3 torsion |

| ³J_H3,H4 | 5.0 - 8.0 | 1.0 - 4.0 | Reflects C3-C4 torsion |

Note: The equilibrium conformation in solution is a population-weighted average of the N and S states. The observed ³J_HH values will reflect this average.

Visualizing Conformational Relationships

Diagrams are essential tools for visualizing the complex relationships in conformational analysis. The following are generated using the Graphviz DOT language.

Conclusion

The 3D conformational analysis of β-D-lyxofuranose is a nuanced task that relies on the synergistic application of high-field NMR spectroscopy and robust computational modeling. While the furanose ring exists as a dynamic equilibrium of multiple conformers, its behavior can be effectively described by a two-state model involving North and South puckering families. By measuring ³J_HH coupling constants and calculating the relative energies of stable conformers, researchers can build a detailed and accurate model of the molecule's three-dimensional structure in solution. This knowledge is fundamental for understanding its role in biological systems and for the rational design of novel therapeutics and carbohydrate-based materials. Further direct experimental studies on β-D-lyxofuranose are warranted to refine the illustrative models presented in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Conformational studies of methyl 3-O-methyl-alpha-D-arabinofuranoside: an approach for studying the conformation of furanose rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 6. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of β-D-Lyxofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for β-D-lyxofuranose, a pentofuranose sugar of significant interest in various fields of chemical and biological research. Due to the limited availability of directly published experimental spectra for β-D-lyxofuranose, this document presents representative data from closely related furanose sugars to provide valuable insights into its expected spectroscopic characteristics. The methodologies and data interpretation principles outlined herein are fundamental for the structural elucidation of carbohydrates.

Introduction to β-D-Lyxofuranose

β-D-Lyxofuranose is a monosaccharide with the chemical formula C₅H₁₀O₅ and a molecular weight of 150.13 g/mol . As a furanose, it possesses a five-membered ring structure. The stereochemistry of the hydroxyl groups on the ring defines it as a D-lyxose derivative. Spectroscopic analysis is crucial for confirming its identity and purity, and for studying its interactions in biological systems.

Spectroscopic Data

The following sections summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for β-D-lyxofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules, including the stereochemistry and connectivity of atoms in carbohydrates.

Table 1: Representative ¹H NMR Data (as exemplified by a β-D-ribofuranoside derivative)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.97 | s | - |

| H-2 | ~4.58 | d | 5.86 |

| H-3 | ~4.83 | d | 5.86 |

| H-4 | ~4.42 | t | 2.93 |

| H-5a | ~3.71 | dt | J = 2.56, 12.45 |

| H-5b | ~3.61 | ddd | J = 3.30, 10.25, 12.45 |

Data based on a methyl 2,3-O-isopropylidene-β-D-ribofuranoside.[1]

Table 2: Representative ¹³C NMR Data (as exemplified by a β-D-ribofuranoside derivative)

| Carbon | Chemical Shift (ppm) |

| C-1 | ~110.22 |

| C-2 | ~86.04 |

| C-3 | ~81.70 |

| C-4 | ~88.59 |

| C-5 | ~64.22 |

Data based on a methyl 2,3-O-isopropylidene-β-D-ribofuranoside.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For a sugar like β-D-lyxofuranose, the IR spectrum is dominated by absorptions from the hydroxyl (O-H) and carbon-hydrogen (C-H) stretching vibrations, as well as the carbon-oxygen (C-O) and carbon-carbon (C-C) stretching vibrations in the fingerprint region.

Table 3: Typical IR Absorption Bands for a Pentofuranose Sugar

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretching (from hydroxyl groups) |

| 3000 - 2800 | Medium | C-H stretching (from CH and CH₂ groups) |

| ~1460 | Variable | C-H bending |

| ~1350 | Variable | O-H bending |

| 1150 - 1000 | Strong | C-O stretching (from alcohols and ether) |

| Below 1000 | Variable | Fingerprint region, C-C stretching, various bending modes |

This is a generalized representation for carbohydrates.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For β-D-lyxofuranose, the expected monoisotopic mass is 150.05282342 Da.[2] Fragmentation patterns can also provide structural information.

Table 4: Mass Spectrometry Data for β-D-Lyxofuranose

| Parameter | Value |

| Molecular Formula | C₅H₁₀O₅ |

| Molecular Weight | 150.13 g/mol |

| Monoisotopic Mass | 150.05282342 Da |

| Common Adducts (ESI) | [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M-H]⁻ |

| Typical Fragmentation | Loss of water molecules (H₂O), retro-Aldol fragmentations |

Experimental Protocols

Detailed and appropriate experimental protocols are critical for obtaining high-quality spectroscopic data. The following are generalized procedures for the analysis of carbohydrates like β-D-lyxofuranose.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for its ability to exchange with the hydroxyl protons, simplifying the spectrum.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: For complete structural assignment, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range C-H correlations.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent system, often a mixture of water and an organic solvent like acetonitrile or methanol.

-

Ionization:

-

Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar molecules like carbohydrates and is often coupled with liquid chromatography (LC-MS).

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): This is another soft ionization technique where the sample is co-crystallized with a matrix and ionized by a laser.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap).

-

Data Analysis: Determine the m/z of the molecular ion and any adducts to confirm the molecular weight. Analyze the fragmentation pattern to gain structural insights.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships between the different techniques.

Caption: Workflow of Spectroscopic Analysis for β-D-Lyxofuranose.

Caption: Logical Relationship of Spectroscopic Techniques in Structural Elucidation.

References

In-Depth Technical Guide to the Physical Properties of beta-D-Lyxofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of beta-D-Lyxofuranose, a pentose sugar of interest in various scientific domains. While experimental data for this specific furanose form is limited in publicly accessible literature, this document compiles available computed data and outlines the standard experimental protocols for determining its key physical characteristics. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound, facilitating a deeper understanding of its physicochemical nature and aiding in the design of future experimental work.

Introduction

This compound is the five-membered ring furanose form of the monosaccharide D-lyxose. While D-lyxose itself is a known component in some biological systems, the specific properties and functions of its beta-furanose isomer are less well-documented.[1] Understanding the physical properties of this compound is crucial for its application in glycoscience, medicinal chemistry, and drug development, as these properties dictate its behavior in various chemical and biological environments. This guide summarizes the currently available data and provides detailed methodologies for its experimental determination.

Molecular and Chemical Identity

-

Systematic Name: (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol

-

Molecular Formula: C₅H₁₀O₅[2]

-

Molecular Weight: 150.13 g/mol [2]

-

CAS Number: 7687-39-0[3]

-

Appearance: Solid powder[4]

-

Solubility: Soluble in DMSO[4]

Physical Properties

Table 1: Summary of Physical Properties of this compound

| Property | Value | Data Type | Reference |

| Molecular Weight | 150.13 g/mol | Computed | [2] |

| Topological Polar Surface Area | 90.2 Ų | Computed | [2] |

| Complexity | 117 | Computed | [2] |

| Hydrogen Bond Donor Count | 4 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 5 | Computed | [2] |

| Appearance | Solid powder | Experimental | [4] |

| Solubility | Soluble in DMSO | Experimental | [4] |

Experimental Protocols

To facilitate further research and the acquisition of precise experimental data for this compound, this section details the standard methodologies for determining key physical properties.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For sugars, which can decompose upon heating, a carefully controlled procedure is essential.[5][6]

Methodology: Capillary Method [7][8][9]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. For pure compounds, this range is typically narrow.

Workflow for Melting Point Determination

Caption: A stepwise workflow for determining the melting point of this compound using the capillary method.

Specific Optical Rotation

Optical rotation is a fundamental property of chiral molecules like this compound and is measured using a polarimeter. The specific rotation is a standardized value.[10]

Methodology: Polarimetry [11][12][13][14]

-

Solution Preparation: A precise concentration of this compound is prepared in a suitable solvent (e.g., water or DMSO) at a known temperature.

-

Polarimeter Calibration: The polarimeter is calibrated with the pure solvent (blank reading).

-

Measurement: The sample solution is placed in the polarimeter cell of a known path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured.

-

Calculation: The specific rotation ([(\alpha)]) is calculated using the formula: [(\alpha)] = (\alpha) / (c * l) where:

-

(\alpha) is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

Logical Flow for Specific Rotation Calculation

Caption: The relationship between experimental inputs and the calculation of specific rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure and conformation of carbohydrates in solution.[15][16][17][18][19]

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complex spectra, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all proton and carbon signals unambiguously.

-

Data Analysis: Chemical shifts ((\delta)), coupling constants (J), and through-space correlations (from NOESY experiments) are analyzed to determine the connectivity of atoms and the conformational preferences of the furanose ring.

Experimental Workflow for NMR Analysis

Caption: A standard workflow for the structural elucidation of this compound using NMR spectroscopy.

Biological Context and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in biological signaling pathways. While D-lyxose has been noted as a precursor for certain bioactive compounds and is involved in microbial metabolism, the specific roles of its beta-furanose isomer remain an area for future investigation.[1] Research into the biological activity of beta-D-lyxofuranosyl nucleoside analogues has been conducted, suggesting potential antiviral properties, but this does not directly implicate the parent sugar in signaling.[20]

Conclusion

This technical guide consolidates the currently available information on the physical properties of this compound. It highlights the significant gaps in experimental data, particularly for melting point, specific optical rotation, and detailed NMR spectra. The provided experimental protocols offer a clear roadmap for researchers to obtain these critical values. Further investigation is warranted to elucidate the precise physical characteristics and potential biological roles of this furanose sugar, which will undoubtedly contribute to advancements in carbohydrate chemistry and drug discovery.

References

- 1. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H10O5 | CID 7059433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7687-39-0 CAS MSDS (this compound (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. hplmachining.com [hplmachining.com]

- 6. mt.com [mt.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. westlab.com [westlab.com]

- 9. thinksrs.com [thinksrs.com]

- 10. Specific rotation - Wikipedia [en.wikipedia.org]

- 11. chem.ox.ac.uk [chem.ox.ac.uk]

- 12. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 13. Sugar Concentration through Polarimetry - Lab Experiments | PASCO [pasco.com]

- 14. tnu.in [tnu.in]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 19. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 20. Systematic synthesis and biological evaluation of alpha- and beta-D-lyxofuranosyl nucleosides of the five naturally occurring nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers and Anomers of D-Lyxofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers and anomers of D-Lyxofuranose, a pentose sugar of significant interest in various biochemical and pharmaceutical applications. This document details the structural relationships, physicochemical properties, and experimental methodologies for the characterization of these isomers, aimed at supporting research and development in glycobiology and medicinal chemistry.

Introduction to Stereoisomerism of D-Lyxose

D-Lyxose is an aldopentose, a five-carbon monosaccharide with an aldehyde functional group. Its chemical formula is C₅H₁₀O₅, and its molar mass is 150.13 g/mol .[1] In solution, D-Lyxose exists in equilibrium between its open-chain and cyclic forms. The cyclic forms are hemiacetals resulting from the intramolecular reaction between the aldehyde group (C1) and one of the hydroxyl groups. The formation of a five-membered ring results in furanose structures, while a six-membered ring leads to pyranose structures.

This guide focuses on the furanose forms of D-Lyxose. The cyclization at the anomeric carbon (C1) creates a new stereocenter, giving rise to two anomers: α-D-Lyxofuranose and β-D-Lyxofuranose. These anomers are diastereomers that differ only in the configuration at the C1 position.

Furthermore, D-Lyxose has an enantiomer, L-Lyxose. Enantiomers are non-superimposable mirror images of each other. The stereochemical relationship between these isomers is fundamental to their distinct biological activities and chemical properties.

Quantitative Data of D-Lyxose Isomers

Precise quantitative data is essential for the identification and characterization of stereoisomers. The following table summarizes the available physicochemical properties of D-Lyxose and its anomers. It is important to note that data for the isolated furanose forms are scarce due to their lower stability and abundance in equilibrium compared to the pyranose forms.

| Property | D-Lyxose (mixture of anomers) | α-D-Lyxopyranose (inferred) | β-D-Lyxopyranose (inferred) | D-Lyxofuranose Anomers |

| Melting Point (°C) | 108-112[2][3] | Data not available | Data not available | Data not available |

| Specific Rotation ([α]D) | +5.5° → -14.0° (in water)[2] | +5.5° (initial) | Data not available | Data not available |

| 13C NMR Chemical Shifts (δ, ppm) in D₂O | See table below | See table below | See table below | Data not available |

13C NMR Chemical Shift Assignments for D-Lyxopyranose Anomers in D₂O [4]

| Carbon Atom | α-pyranose (δ, ppm) | β-pyranose (δ, ppm) |

| C1 | 95.5 | 95.9 |

| C2 | 71.5 | 71.5 |

| C3 | 72.0 | 74.2 |

| C4 | 69.0 | 68.0 |

| C5 | 64.6 | 65.7 |

Note: The mutarotation of D-Lyxose from an initial specific rotation of +5.5° to an equilibrium value of -14.0° in water indicates a change in the equilibrium mixture of its anomers.[2] The initial value is attributed to the predominant α-pyranose form. In aqueous solution at 298 K, the equilibrium ratio of α- to β-anomers of D-lyxopyranose is approximately 66:34.[5]

Experimental Protocols for Isomer Characterization

The differentiation and structural elucidation of D-Lyxofuranose stereoisomers and anomers rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomer Analysis

NMR spectroscopy is a powerful non-destructive technique for determining the anomeric configuration of carbohydrates in solution.[6]

Objective: To distinguish between α- and β-anomers of D-Lyxofuranose and to determine their relative abundance in an equilibrium mixture.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the D-Lyxose sample in 0.5-0.7 mL of deuterium oxide (D₂O).

-

For samples with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Ensure the sample is fully dissolved by gentle vortexing.

-

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Anomeric Proton Region: The signals for the anomeric protons (H1) typically appear in the downfield region of the spectrum (δ 4.5-5.5 ppm).[7][8]

-

Distinguishing Anomers: For most furanoses, the α-anomeric proton resonates at a lower field (further downfield) than the β-anomeric proton.[9]

-

Coupling Constants (³JH1,H2): The coupling constant between H1 and H2 is diagnostic of the anomeric configuration. A larger coupling constant is generally observed for a cis relationship between H1 and H2, while a smaller coupling constant indicates a trans relationship.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Anomeric Carbon Region: The anomeric carbon (C1) signals are typically found between δ 90-110 ppm.[4]

-

The chemical shift of the anomeric carbon can also provide information about the anomeric configuration.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Establishes the connectivity between coupled protons, allowing for the assignment of the entire spin system starting from the anomeric proton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, confirming the assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is useful for confirming assignments and determining glycosidic linkages in more complex carbohydrates.

-

-

Data Analysis:

-

Integrate the signals of the anomeric protons in the ¹H NMR spectrum to determine the relative ratio of the α and β anomers at equilibrium.

-

Single Crystal X-ray Diffraction for Stereoisomer Determination

Single crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of all stereocenters.[10]

Objective: To obtain a high-resolution crystal structure of a D-Lyxofuranose stereoisomer to confirm its absolute and relative stereochemistry.

Methodology:

-

Crystal Growth:

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the purified D-Lyxofuranose isomer in a suitable solvent (e.g., water, ethanol, or a mixture).

-

Place the solution in a small, clean vial.

-

Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion:

-

Hanging Drop: Place a small drop (1-5 µL) of the concentrated D-Lyxofuranose solution on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir solution of a precipitant (a solvent in which the sugar is less soluble).

-

Sitting Drop: Place the drop of the sugar solution on a pedestal within a sealed well containing the precipitant solution.

-

Over time, the solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of the sugar in the drop and promoting crystallization.

-

-

Cooling:

-

Prepare a saturated solution of the sugar at a slightly elevated temperature.

-

Slowly cool the solution to induce crystallization.

-

-

-

Crystal Mounting:

-

Carefully select a single, well-formed crystal (typically 0.1-0.3 mm in size) under a microscope.

-

Mount the crystal on a cryoloop and flash-cool it in liquid nitrogen to prevent crystal damage during data collection.

-

-

Data Collection:

-

Mount the frozen crystal on a goniometer in an X-ray diffractometer.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic coordinates and thermal parameters to obtain the final, high-resolution structure.

-

Visualizations of Isomeric Relationships and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships between the stereoisomers of D-Lyxose and a typical workflow for their experimental characterization.

Caption: Equilibrium of D-Lyxose in solution.

Caption: Workflow for isomer characterization.

Conclusion

The stereoisomers and anomers of D-Lyxofuranose present unique structural features that are critical to their function in biological systems and their potential as pharmaceutical building blocks. A thorough understanding of their properties and the application of robust analytical techniques are paramount for advancing research in this area. This guide provides a foundational resource for scientists and researchers, offering key quantitative data, detailed experimental protocols, and clear visualizations to aid in the study of these important monosaccharides. Further research is warranted to fully characterize the physicochemical properties of the individual D-Lyxofuranose anomers.

References

- 1. Lyxose - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. omicronbio.com [omicronbio.com]

- 5. addi.ehu.es [addi.ehu.es]

- 6. cigs.unimo.it [cigs.unimo.it]

- 7. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. pure beta-D-glucopyranose has a specific rotation of [alpha]=+18.7, the a.. [askfilo.com]

- 10. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pentose: A Technical Guide to the Natural Sources and Discovery of D-Lyxose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose, a rare aldopentose sugar, represents a fascinating yet under-researched corner of carbohydrate chemistry. As an epimer of D-xylose and an isomer of D-ribose and D-arabinose, its unique stereochemistry confers upon it distinct biological properties with significant potential in pharmacology and biotechnology.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of D-lyxose, focusing on its scarce natural occurrences, the historical context of its discovery, and the detailed experimental protocols for its production and characterization, primarily through microbial and enzymatic methodologies.

Natural Sources of D-Lyxose: A Tale of Rarity

Unlike its abundant isomer D-xylose, D-lyxose is exceptionally rare in nature.[2][3] Extensive searches for significant natural reservoirs of D-lyxose have been largely unfruitful, with its presence typically limited to trace amounts as a component of more complex biomolecules in specific microorganisms.

1.1. Microbial Origins

The most notable natural occurrences of D-lyxose are within microbial systems. It has been identified as a component of bacterial glycolipids.[2] Furthermore, D-lyxose is recognized as an endogenous metabolite in certain bacteria, such as Escherichia coli.[4] Its role in these organisms is often linked to specific metabolic pathways, where it can be an intermediate in the catabolism of other sugars.

The scarcity of free D-lyxose in nature has led researchers to focus on microbial and enzymatic production methods to obtain sufficient quantities for study and potential applications.

Discovery and History: A Chapter in Rare Sugar Chemistry

The history of D-lyxose is intrinsically linked to the broader exploration of monosaccharide chemistry. While the foundational work on the structure and stereochemistry of sugars was laid by pioneers like Emil Fischer in the late 19th century, the discovery and characterization of rare sugars like D-lyxose came much later.[5] The term "rare sugar" itself was formally defined by the International Society of Rare Sugars in 2001 as "monosaccharides and their derivatives being rarely found in nature."[5]

The specific timeline for the initial isolation and characterization of D-lyxose is not as clearly documented as that of more common sugars. Its name, "lyxose," is derived from reversing the prefix "xyl" in "xylose," highlighting its relationship as a C'-2 epimer of D-xylose.[2] The majority of research on D-lyxose has occurred more recently, driven by the increasing interest in the biological activities of rare sugars and the development of enzymatic methods for their synthesis.

Experimental Protocols

Given the low natural abundance of D-lyxose, this section focuses on the well-documented enzymatic production and subsequent analytical characterization of this rare sugar.

3.1. Enzymatic Production of D-Lyxose

The most common method for producing D-lyxose is through the enzymatic isomerization of other, more abundant sugars. D-lyxose isomerase (EC 5.3.1.15) is a key enzyme in this process, catalyzing the reversible isomerization of D-xylulose to D-lyxose.[6]

3.1.1. Two-Step Enzymatic Conversion from D-Glucose

A widely employed strategy involves a two-step enzymatic conversion starting from D-glucose.[7]

-

Step 1: Conversion of D-Glucose to D-Xylulose: This can be achieved through a microbial fermentation process. For instance, Candida famata can convert D-glucose to D-arabitol, which is then converted to D-xylulose by Acetobacter aceti.[7]

-

Step 2: Isomerization of D-Xylulose to D-Lyxose: The resulting D-xylulose is then isomerized to D-lyxose using a D-lyxose isomerase.[7]

Table 1: Kinetic Parameters of D-Lyxose Isomerases from Various Microbial Sources

| Microbial Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) |

| Cohnella laevoribosii RI-39 | D-Lyxose | 22.4 ± 1.5 | 5,434.8 | 6.5 | 70 |

| Thermofilum sp. | D-Lyxose | 73 ± 6.6 | 338 ± 14.9 | 7.0 | >95 |

Data compiled from Cho et al., 2007 and a 2021 study on Thermofilum sp. D-lyxose isomerase.[8][9][10]

3.2. Isolation and Purification of D-Lyxose

Following enzymatic synthesis, D-lyxose must be isolated and purified from the reaction mixture.

Protocol for Purification:

-

Enzyme Inactivation: The enzymatic reaction is terminated by heat treatment (e.g., boiling for 10 minutes) followed by centrifugation to remove the denatured enzyme and any microbial cells.

-

Removal of Unreacted Substrate: If necessary, unreacted substrates like D-xylulose can be selectively removed. For example, Saccharomyces cerevisiae can be used to degrade residual D-xylulose.[7]

-

Chromatographic Separation: The supernatant is subjected to column chromatography for purification. A variety of resins can be used, such as activated carbon or ion-exchange resins, to separate D-lyxose from other components in the mixture.

-

Crystallization: The purified D-lyxose fractions are pooled, concentrated by evaporation, and crystallized, often from an ethanol-water mixture.[7]

3.3. Identification and Quantification of D-Lyxose

Several analytical techniques are employed to confirm the identity and quantify the purity of the isolated D-lyxose.

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis of monosaccharides.

-

Column: Amine-based columns (e.g., NH2) or ion-exchange columns are commonly used.

-

Mobile Phase: A mixture of acetonitrile and water is typically used for amine-based columns.

-

Detection: Refractive index (RI) detection is a common method for sugar analysis.[11] For higher sensitivity and selectivity, especially in complex biological samples, mass spectrometry (MS) detection can be employed (HPLC-MS).[11][12]

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the identification and quantification of volatile compounds. For sugar analysis, a derivatization step is necessary to make the sugars volatile.

-

Derivatization: The hydroxyl groups of D-lyxose are typically converted to trimethylsilyl (TMS) ethers or acetylated derivatives.[8]

-

Analysis: The derivatized sample is injected into the GC-MS system. The retention time and the mass spectrum of the D-lyxose derivative are compared to those of a known standard for identification and quantification.[8]

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. Both 1H and 13C NMR are used to confirm the structure and stereochemistry of D-lyxose, and to determine the anomeric composition in solution.

Signaling Pathways and Metabolic Roles

The biological roles of D-lyxose are still being elucidated. As a rare sugar, it is not a primary metabolite in most organisms. However, its involvement in specific microbial metabolic pathways is an active area of research. D-lyxose can be isomerized to D-xylulose, which is an intermediate in the pentose phosphate pathway, a central metabolic route for the synthesis of nucleotides and NADPH.[8]

The potential for D-lyxose and its derivatives to interact with and modulate biological pathways is of significant interest in drug development. For instance, derivatives of rare sugars are being investigated for their potential as antiviral and anticancer agents.

Visualizations

Caption: Enzymatic production of D-lyxose from D-glucose.

Caption: Experimental workflow for rare sugar identification.

Conclusion

D-Lyxose remains a frontier in carbohydrate research. Its confirmed rarity in nature underscores the importance of microbial and enzymatic production methods for its study. This guide has provided a detailed overview of the current knowledge surrounding its natural sources, the historical context of its discovery, and robust experimental protocols for its synthesis and characterization. As research into rare sugars continues to expand, the unique properties of D-lyxose are likely to unveil novel applications in medicine and biotechnology, making it a molecule of significant interest for the future.

References

- 1. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lyxose - Wikipedia [en.wikipedia.org]

- 3. discofinechem.com [discofinechem.com]

- 4. D-Lyxose | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Description and history of rare sugars [glycoforum.gr.jp]

- 6. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of D-lyxose from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of a novel D-lyxose isomerase from Cohnella laevoribosii RI-39 sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of beta-D-Lyxofuranose

This technical guide provides a comprehensive overview of the chemical synthesis and purification of beta-D-Lyxofuranose, a pentose sugar of interest to researchers, scientists, and drug development professionals. Due to its role as a fundamental component of various bioactive molecules, including nucleic acids and complex carbohydrates, the ability to synthesize and purify this compound is crucial for a range of applications in medicinal chemistry and glycobiology.[1] This document details a common synthetic approach, purification methodologies, and relevant biological context.

Chemical Properties and Structure

This compound is the furanose (five-membered ring) form of the aldopentose sugar D-lyxose. The beta anomer is defined by the stereochemistry at the anomeric carbon (C1), where the hydroxyl group is oriented in the cis configuration relative to the hydroxymethyl group at C4.

| Property | Value | Source |

| Molecular Formula | C5H10O5 | [2] |

| Molecular Weight | 150.13 g/mol | [2] |

| CAS Number | 7687-39-0 | [2][3] |

| IUPAC Name | (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | [2] |

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing with the readily available starting material, D-lyxose. A common and effective strategy involves the protection of the hydroxyl groups via acetylation to form 1,2,3,5-tetra-O-acetyl-β-D-lyxofuranose, followed by deacetylation to yield the final product. This approach facilitates purification of the intermediate and provides stereochemical control.

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-stage process: acetylation of D-lyxose followed by deacetylation of the peracetylated intermediate.

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

Stage 1: Acetylation of D-Lyxose to 1,2,3,5-tetra-O-acetyl-beta-D-lyxofuranose

This procedure is adapted from general methods for the peracetylation of sugars.[4][5]

-

Materials:

-

D-Lyxose

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ice

-

Saturated sodium bicarbonate solution

-

Chloroform

-

Anhydrous magnesium sulfate

-

Dry ether

-

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine D-lyxose and anhydrous sodium acetate.

-

Add an excess of acetic anhydride to the mixture.

-

Heat the reaction mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess acetic anhydride.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with chloroform.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2,3,5-tetra-O-acetyl-beta-D-lyxofuranose as a syrup.

-

Stage 2: Deacetylation of 1,2,3,5-tetra-O-acetyl-beta-D-lyxofuranose

This procedure is a standard Zemplén deacetylation.

-

Materials:

-

Crude 1,2,3,5-tetra-O-acetyl-beta-D-lyxofuranose

-

Anhydrous methanol

-

Sodium methoxide (catalytic amount)

-

Amberlite IR-120 (H+) resin

-

Dichloromethane

-

-

Procedure:

-

Dissolve the crude 1,2,3,5-tetra-O-acetyl-beta-D-lyxofuranose in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.

-

Neutralize the reaction mixture with Amberlite IR-120 (H+) resin.

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purification of this compound

Purification of the crude this compound is typically achieved through a combination of column chromatography and crystallization.

Experimental Protocols

1. Column Chromatography

-

Stationary Phase: Silica gel is a common choice for the purification of carbohydrates.

-

Mobile Phase: A solvent system of dichloromethane and methanol is often effective. The polarity can be adjusted to achieve optimal separation. A gradient elution, starting with a lower polarity and gradually increasing the proportion of methanol, can be employed.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and concentrate under reduced pressure.

-

2. Crystallization

-

Solvent System: A common technique for crystallizing sugars is to dissolve the purified product in a good solvent (e.g., a small amount of water or methanol) and then slowly add a poor solvent (e.g., ethanol, isopropanol, or acetone) until turbidity is observed.

-

Procedure:

-

Dissolve the purified this compound from column chromatography in a minimal amount of a suitable good solvent with gentle warming if necessary.

-

Slowly add a poor solvent until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then store at a lower temperature (e.g., 4°C) to promote crystal formation.

-

Collect the crystals by filtration, wash with a small amount of the cold poor solvent, and dry under vacuum.

-

Biological Context: The Pentose Phosphate Pathway

While no specific signaling pathway for this compound has been detailed, as a pentose sugar, its metabolism is intrinsically linked to the Pentose Phosphate Pathway (PPP).[6][7][8] The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is crucial for the synthesis of nucleotide precursors (like ribose-5-phosphate) and for providing reducing power in the form of NADPH for anabolic reactions and antioxidant defense.[6][9] D-Lyxose can, in principle, be interconverted with other pentoses within this pathway.

Caption: A simplified diagram of the Pentose Phosphate Pathway (PPP).

Quantitative Data

| Reaction Stage | Product | Expected Yield Range (%) | Notes |

| Acetylation | 1,2,3,5-tetra-O-acetyl-beta-D-lyxofuranose | 70-90 | Based on general sugar acetylation reactions.[4][5] |

| Deacetylation | This compound | 85-95 | Zemplén deacetylation is typically high-yielding. |

| Overall | This compound | 60-85 |

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H and ¹³C NMR | Characteristic chemical shifts and coupling constants for the furanose ring protons and carbons. The anomeric proton (H1) of the beta anomer is expected to show a specific coupling pattern. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (m/z 150.05 for [M+H]⁺ in ESI-MS) should be observed. |

| FT-IR Spectroscopy | Broad O-H stretching band around 3300 cm⁻¹ and C-O stretching bands in the fingerprint region (1000-1200 cm⁻¹). |

| Melting Point | A sharp melting point indicates high purity. |

| Optical Rotation | A specific optical rotation value confirms the enantiomeric purity. |

Conclusion

This technical guide outlines a robust and widely applicable methodology for the synthesis and purification of this compound. The two-step synthesis involving acetylation and subsequent deacetylation, followed by purification using column chromatography and crystallization, provides a reliable route to obtain this valuable carbohydrate for research and development purposes. The provided protocols and contextual information are intended to serve as a valuable resource for scientists working in the fields of carbohydrate chemistry, drug discovery, and molecular biology.

References

- 1. Cas 532-20-7,D-Lyxofuranose (9CI) | lookchem [lookchem.com]

- 2. This compound | C5H10O5 | CID 7059433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Khan Academy [khanacademy.org]

- 7. Pentose & Hexose: Structure, Pathways & Identification - Creative Biolabs [creative-biolabs.com]

- 8. Session 20: Carbohydrate Biosynthesis III: Pentose Phosphate Pathway | Biological Chemistry I | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of β-D-lyxofuranosyl Nucleosides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary synthetic strategies for obtaining β-D-lyxofuranosyl nucleosides, a class of compounds with significant potential in antiviral and anticancer drug development. The stereochemistry of the lyxofuranose sugar moiety presents unique synthetic challenges, and two principal methodologies have emerged as effective approaches.

Introduction

β-D-lyxofuranosyl nucleosides are analogues of naturally occurring nucleosides where the sugar component is D-lyxofuranose. The distinct spatial arrangement of the hydroxyl groups on the lyxofuranose ring, particularly the cis relationship of the 2'- and 3'-hydroxyl groups, can confer unique biological activities. The synthesis of these molecules is a key area of research in medicinal chemistry. This document outlines two established methods for their preparation: Direct Glycosylation and Sequential Oxidation-Reduction of Xylofuranosyl Precursors .

Synthetic Strategies

Two primary pathways for the synthesis of β-D-lyxofuranosyl nucleosides are detailed below.

Direct Glycosylation Method

This classical approach involves the direct coupling of a suitably protected D-lyxofuranose derivative with a heterocyclic base. Stereocontrol at the anomeric center to favor the β-anomer is a critical challenge in this method. The choice of activating group on the sugar, the coupling agent, and the reaction conditions are all crucial for a successful synthesis.

Sequential Oxidation-Reduction of β-D-xylofuranosyl Nucleosides

This elegant method provides a stereocontrolled route to β-D-lyxofuranosyl nucleosides by starting from the more readily accessible β-D-xylofuranosyl nucleosides. The key step is the inversion of the stereochemistry at the 3'-position of the xylofuranose ring. This is achieved through a sequence of oxidation of the 3'-hydroxyl group to a ketone, followed by stereoselective reduction to yield the desired lyxofuranosyl configuration.[1]

Experimental Protocols

The following are detailed protocols for the key experiments in the synthesis of β-D-lyxofuranosyl nucleosides.

Protocol 1: Synthesis of 1-(β-D-lyxofuranosyl)uracil via Sequential Oxidation-Reduction

This protocol is based on the method described by Gosselin et al. and involves the conversion of a protected β-D-xylofuranosyluridine derivative.[1]

Step 1: Protection of 3',5'-Hydroxyl Groups of β-D-xylofuranosyluridine

-

Materials:

-

1-(β-D-xylofuranosyl)uracil

-

1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

-

Procedure:

-

Dissolve 1-(β-D-xylofuranosyl)uracil (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere (e.g., Argon or Nitrogen).

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-(3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-β-D-xylofuranosyl)uracil.

-

Step 2: Oxidation of the 3'-Hydroxyl Group

-

Materials:

-

1-(3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-β-D-xylofuranosyl)uracil

-

Pyridinium dichromate (PDC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM, anhydrous)

-

Molecular sieves (4 Å)

-

-

Procedure:

-

Dissolve the protected xylofuranosyluracil (1.0 eq) in anhydrous DCM.

-

Add powdered 4 Å molecular sieves.

-

Add the oxidizing agent (PDC, 3.0 eq or DMP, 1.5 eq) in portions at room temperature.

-

Stir the reaction mixture vigorously for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Filter the reaction mixture through a pad of Celite® to remove the oxidant byproducts.

-

Wash the Celite® pad with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting ketone by silica gel column chromatography.

-

Step 3: Stereoselective Reduction of the 3'-Keto Group

-

Materials:

-

The 3'-keto nucleoside from the previous step

-

Sodium borohydride (NaBH₄) or Lithium tri-sec-butylborohydride (L-Selectride®)

-

Methanol or Tetrahydrofuran (THF, anhydrous)

-

-

Procedure:

-

Dissolve the 3'-keto nucleoside (1.0 eq) in methanol (for NaBH₄) or anhydrous THF (for L-Selectride®).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the reducing agent (NaBH₄, 2.0 eq or L-Selectride®, 1.5 eq) portion-wise.

-

Stir the reaction at -78 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography to yield the protected β-D-lyxofuranosyl nucleoside.

-

Step 4: Deprotection of the 3',5'-Hydroxyl Groups

-

Materials:

-

Protected β-D-lyxofuranosyl nucleoside

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the protected nucleoside (1.0 eq) in THF.

-

Add TBAF solution (2.2 eq) dropwise at room temperature.

-

Stir for 2-3 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the final product, 1-(β-D-lyxofuranosyl)uracil, by silica gel column chromatography or recrystallization.

-

Protocol 2: Synthesis of 9-(β-D-lyxofuranosyl)adenine via Direct Glycosylation

This protocol is a generalized procedure based on the Vorbrüggen glycosylation method.

Step 1: Preparation of Persilylated Adenine

-

Materials:

-

Adenine

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl chloride (TMSCl)

-

Pyridine (anhydrous)

-

-

Procedure:

-

Suspend adenine (1.0 eq) in a mixture of HMDS and pyridine.

-

Add a catalytic amount of TMSCl.

-

Reflux the mixture for 4-6 hours until the solution becomes clear.

-

Remove the excess silylating reagents under vacuum to obtain the persilylated adenine as an oil or solid, which is used immediately in the next step.

-

Step 2: Glycosylation

-

Materials:

-

1,2,3,5-Tetra-O-acetyl-D-lyxofuranose

-

Persilylated adenine

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

Dissolve 1,2,3,5-tetra-O-acetyl-D-lyxofuranose (1.0 eq) and persilylated adenine (1.2 eq) in anhydrous acetonitrile under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add TMSOTf (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and quench with saturated aqueous sodium bicarbonate solution.

-

Extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to isolate the protected β-D-lyxofuranosyladenine.

-

Step 3: Deprotection of Acetyl Groups

-

Materials:

-

Protected 9-(β-D-lyxofuranosyl)adenine

-

Methanolic ammonia (saturated at 0 °C)

-

Methanol

-

-

Procedure:

-

Dissolve the protected nucleoside in methanol.

-

Add an equal volume of saturated methanolic ammonia.

-

Stir the solution in a sealed vessel at room temperature for 12-24 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the final product, 9-(β-D-lyxofuranosyl)adenine, by recrystallization or column chromatography.

-

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis of β-D-lyxofuranosyl nucleosides.

Table 1: Reaction Yields for the Synthesis of 1-(β-D-lyxofuranosyl)uracil via Oxidation-Reduction

| Step | Reaction | Product | Typical Yield (%) |

| 1 | TIPDSiCl₂ Protection | 1-(3',5'-O-(TIPDSi)-β-D-xylofuranosyl)uracil | 85-95% |

| 2 | Oxidation (PDC) | 1-(3',5'-O-(TIPDSi)-β-D-erythro-pentofuran-3-ulosyl)uracil | 70-85% |

| 3 | Reduction (NaBH₄) | 1-(3',5'-O-(TIPDSi)-β-D-lyxofuranosyl)uracil | 75-90% (β:α ratio dependent on reductant) |

| 4 | TBAF Deprotection | 1-(β-D-lyxofuranosyl)uracil | 80-95% |

Table 2: Reaction Parameters for the Direct Glycosylation of Adenine

| Parameter | Value |

| Glycosyl Donor | 1,2,3,5-Tetra-O-acetyl-D-lyxofuranose |

| Nucleobase | Persilylated Adenine |

| Lewis Acid | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |

| Solvent | Acetonitrile |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield (after deprotection) | 40-60% (β-anomer) |

Visualizations

The following diagrams illustrate the synthetic pathways described.

Caption: Synthetic pathways to β-D-lyxofuranosyl nucleosides.

Caption: Workflow for the oxidation-reduction synthesis.

References

Application Notes and Protocols: Glycosylation Methods Using beta-D-Lyxofuranose Donors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of glycosylation methods utilizing beta-D-lyxofuranose donors for the synthesis of various glycoconjugates. Due to the specific challenges associated with the stereoselective synthesis of beta-D-lyxofuranosides, this document focuses on key donor types and activation methods, presenting both specific and generalized protocols. All quantitative data are summarized for comparative analysis, and experimental workflows are visualized to facilitate understanding.

Introduction to beta-D-Lyxofuranosylation

The synthesis of beta-D-lyxofuranosides presents a unique challenge in carbohydrate chemistry due to the inherent stereoelectronic properties of the lyxofuranose ring system. Achieving high stereoselectivity for the beta-anomer requires careful selection of the glycosyl donor, protecting groups, and reaction conditions. This document outlines protocols for common donor types, including thioglycosides and trichloroacetimidates, and highlights a specific method using 2,3-anhydro-β-D-lyxofuranosyl donors for stereocontrolled beta-glycosylation.

Key Glycosylation Methods and Protocols

Glycosylation using 2,3-Anhydro-beta-D-lyxofuranosyl Donors

A notable method for the stereoselective synthesis of beta-D-lyxofuranosides involves the use of 2,3-anhydro-β-D-lyxofuranosyl donors. These donors react with alcohols to afford the beta-glycoside as the major or exclusive product. The subsequent regioselective opening of the epoxide ring provides access to various functionalized beta-D-lyxofuranosides.

Experimental Workflow:

Caption: Workflow for beta-glycosylation using a 2,3-anhydro-lyxofuranosyl donor.

Protocol: Stereoselective beta-Glycosylation with a 2,3-Anhydro-D-lyxofuranosyl Sulfoxide Donor

This protocol is adapted from a method describing the use of 2,3-anhydrosugars as glycosylating agents[1].

Materials:

-

5-O-tert-Butyldiphenylsilyl-2,3-anhydro-D-lyxofuranosyl phenyl sulfoxide (Donor, 1.0 eq)

-

Glycosyl acceptor (e.g., a primary or secondary alcohol, 1.5 eq)

-

Triflic anhydride (Tf₂O, 1.2 eq)

-

2,6-Di-tert-butyl-4-methylpyridine (DTBMP, 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the 2,3-anhydro-D-lyxofuranosyl sulfoxide donor and dissolve in anhydrous DCM.

-

Cool the solution to -78 °C.

-

Add DTBMP to the solution.

-

Slowly add triflic anhydride to the cooled solution. Stir for 15 minutes at -78 °C.

-

Add a solution of the glycosyl acceptor in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a few drops of triethylamine.

-

Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 2,3-anhydro-β-D-lyxofuranoside.

Quantitative Data Summary (Selected Examples):

| Donor | Acceptor | Product | Yield (%) | Anomeric Ratio (β:α) |

| 5-O-TBDPS-2,3-anhydro-D-lyxofuranosyl phenyl sulfoxide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Corresponding disaccharide | 85 | >20:1 |

| 5-O-TBDPS-2,3-anhydro-D-lyxofuranosyl phenyl sulfoxide | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Corresponding disaccharide | 92 | β only |

Generalized Protocol for Glycosylation using beta-D-Lyxofuranosyl Thioglycoside Donors

Thioglycosides are versatile glycosyl donors that can be activated under various conditions. The following is a generalized protocol for the activation of a hypothetical beta-D-lyxofuranosyl thioglycoside donor using N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).

Experimental Workflow:

Caption: General workflow for thioglycoside activation.

Protocol:

-

To a flame-dried flask under an inert atmosphere, add the protected beta-D-lyxofuranosyl thioglycoside donor (1.2 eq) and the glycosyl acceptor (1.0 eq).

-

Add activated 4 Å molecular sieves.

-

Dissolve the reactants in anhydrous DCM.

-

Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).

-

Add N-iodosuccinimide (NIS, 1.5 eq) to the mixture.

-

After stirring for 10-15 minutes, add a catalytic amount of triflic acid (TfOH) solution dropwise.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by adding triethylamine.

-

Dilute the mixture with DCM and filter through Celite®.

-

Wash the filtrate with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography.

Note: The stereoselectivity of this reaction is highly dependent on the protecting groups on the lyxofuranose donor, the solvent, and the temperature. Neighboring group participation from a C-2 acyl protecting group is expected to favor the formation of a 1,2-trans glycosidic bond.

Generalized Protocol for Glycosylation using beta-D-Lyxofuranosyl Trichloroacetimidate Donors

Glycosyl trichloroacetimidates are highly reactive donors that are typically activated by a catalytic amount of a Lewis acid.[2]

Experimental Workflow:

References

Application Notes and Protocols for the Enzymatic Synthesis of β-D-Lyxofuranose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-lyxofuranose derivatives, particularly nucleoside analogues, are a class of compounds with significant potential in drug development, exhibiting promising antiviral and cytostatic activities.[1][2] While chemical synthesis of these molecules is possible, it often involves multi-step processes with challenges in achieving desired stereoselectivity. Enzymatic synthesis presents a compelling alternative, offering high regio- and stereoselectivity under mild reaction conditions. This document provides detailed application notes and protocols for the conceptual enzymatic synthesis of β-D-lyxofuranosyl nucleosides using nucleoside phosphorylases (NPs).

The core of this method lies in the transglycosylation capability of enzymes like purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylase (PYNP).[3][4][5] These enzymes catalyze the reversible phosphorolysis of a nucleoside, generating a pentose-1-phosphate intermediate. This intermediate can then be transferred to a different nucleobase, forming a new nucleoside. By using a suitable lyxofuranosyl donor, it is possible to synthesize novel β-D-lyxofuranose-based nucleoside analogues.

Applications in Drug Development

Lyxofuranosyl nucleosides have been investigated for their therapeutic potential. For instance, 9-alpha-D-lyxofuranosyladenine has demonstrated activity against herpes simplex virus types 1 and 2.[1] The structural similarity of these analogues to natural nucleosides allows them to interfere with viral replication processes, often by acting as chain terminators for viral DNA or RNA polymerases. The enzymatic approach facilitates the generation of diverse libraries of these analogues for screening and lead optimization in antiviral and anticancer drug discovery programs.

Data Presentation

The following tables present hypothetical quantitative data for the enzymatic synthesis of a β-D-lyxofuranosyl purine nucleoside. These tables are intended to serve as a template for organizing experimental results.

Table 1: Optimization of Reaction Conditions for the Synthesis of β-D-Lyxofuranosyl-Guanine

| Parameter | Range Tested | Optimal Condition | Yield (%) |

| pH | 5.0 - 9.0 | 7.5 | 85 |

| Temperature (°C) | 30 - 60 | 50 | 88 |

| Phosphate Conc. (mM) | 1 - 20 | 5 | 92 |

| Enzyme Conc. (U/mL) | 1 - 10 | 5 | 90 |

| Donor:Acceptor Ratio | 1:1 - 1:5 | 1:2 | 95 |

Table 2: Substrate Specificity of Recombinant Purine Nucleoside Phosphorylase

| Acceptor Base | Donor Substrate | Product | Conversion Yield (%) |

| Guanine | α-D-Lyxofuranose-1-phosphate | 9-β-D-Lyxofuranosylguanine | 95 |

| Adenine | α-D-Lyxofuranose-1-phosphate | 9-β-D-Lyxofuranosyladenine | 88 |

| 2,6-Diaminopurine | α-D-Lyxofuranose-1-phosphate | 9-β-D-Lyxofuranosyl-2,6-diaminopurine | 92 |

| Uracil | α-D-Lyxofuranose-1-phosphate | 1-β-D-Lyxofuranosyluracil | < 5 (with PNP) |

Mandatory Visualizations

Caption: Workflow for the enzymatic synthesis of β-D-lyxofuranose derivatives.

References

- 1. Systematic synthesis and biological evaluation of alpha- and beta-D-lyxofuranosyl nucleosides of the five naturally occurring nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: β-D-Lyxofuranose as a Chiral Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-Lyxofuranose, a pentose sugar, serves as a versatile and stereochemically rich chiral precursor in the landscape of organic synthesis. Its inherent chirality, derived from a specific arrangement of hydroxyl groups, makes it an attractive starting material for the enantioselective synthesis of a diverse array of complex molecules. This document provides detailed application notes and experimental protocols for the utilization of β-D-Lyxofuranose in the synthesis of key intermediates and biologically active compounds, including nucleoside analogues and other chiral entities. The strategic manipulation of its stereocenters allows for the construction of intricate molecular architectures, a critical aspect in drug discovery and development.

Applications of β-D-Lyxofuranose

The primary application of β-D-Lyxofuranose as a chiral precursor lies in the synthesis of nucleoside analogues, many of which exhibit significant antiviral and anticancer properties. The unique stereochemistry of the lyxose sugar can impart novel biological activities to the resulting nucleosides. Additionally, its chiral backbone is amenable to transformations into other valuable chiral building blocks.

Synthesis of Nucleoside Analogues